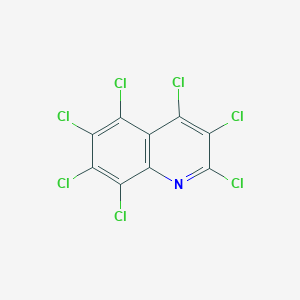

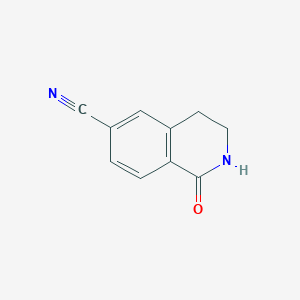

![molecular formula C13H23NO5 B12079463 tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate](/img/structure/B12079463.png)

tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dimethyl-6-tert-butylphenol , has the chemical formula Me₂(tert-Bu)C₆H₂OH . At room temperature and pressure, it appears as a colorless oily liquid. Its primary applications lie in its role as an antioxidant and a UV stabilizer .

Métodos De Preparación

Synthetic Routes::

Alkylation of Phenol: The compound can be synthesized by alkylation of phenol using tert-butyl chloride or tert-butyl bromide. The reaction occurs under acidic conditions, yielding the desired product.

Hydroxylation of 2,4-Dimethylphenol: Another method involves the hydroxylation of 2,4-dimethylphenol using hydrogen peroxide (H₂O₂) and a suitable catalyst.

Industrial Production:: In industry, this compound is produced through efficient and large-scale processes, ensuring its availability for various applications.

Análisis De Reacciones Químicas

Reactivity::

Oxidation: tert-Butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate can undergo oxidation reactions.

Substitution: It reacts with electrophiles, such as halogens, to form substituted derivatives.

Hydrogen Peroxide (H₂O₂): Used in the hydroxylation step.

Acidic Catalysts: Facilitate alkylation reactions.

Major Products:: The primary product is the target compound itself, which possesses antioxidant properties.

Aplicaciones Científicas De Investigación

This compound finds applications in various fields:

Chemistry: As an antioxidant, it prevents degradation of organic materials.

Biology: It may be used in cell culture media to protect cells from oxidative stress.

Medicine: Research explores its potential therapeutic effects.

Industry: In plastics, rubber, and other materials, it acts as a UV stabilizer.

Mecanismo De Acción

The compound’s antioxidant effect arises from its ability to scavenge free radicals, protecting against oxidative damage. It may interact with cellular pathways related to oxidative stress.

Comparación Con Compuestos Similares

While there are related phenolic compounds, the unique combination of tert-butyl and 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate sets it apart. Similar compounds include other phenolic antioxidants and UV stabilizers.

Propiedades

IUPAC Name |

tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-8(15)10-9(7-14)17-13(4,5)18-10/h8-10,15H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFDMDWEBWOMNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CN(CC(C2O1)O)C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(Hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12079381.png)

![Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate](/img/structure/B12079390.png)

![Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12079428.png)